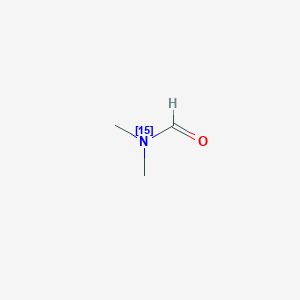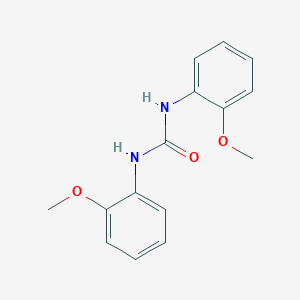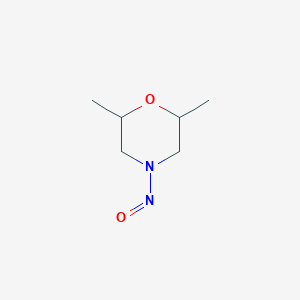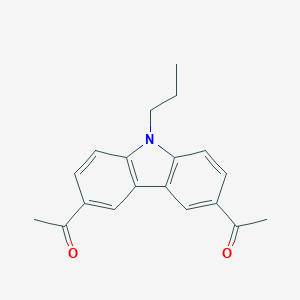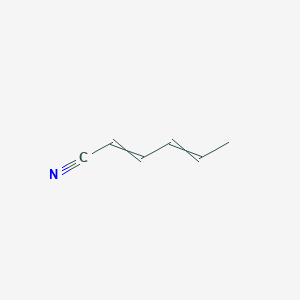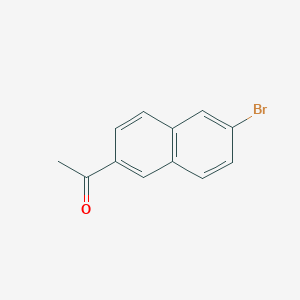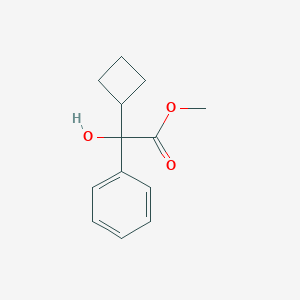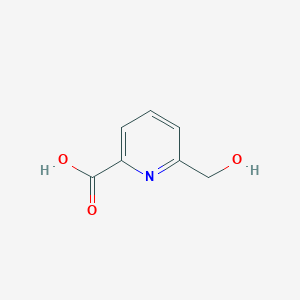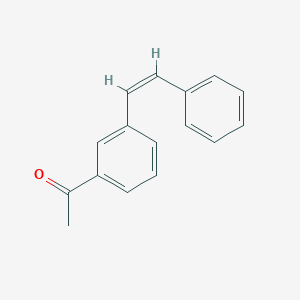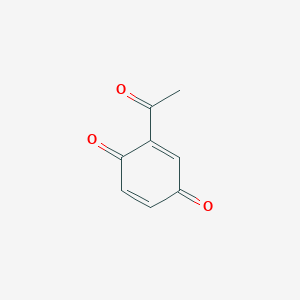
2-Acetyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-1,4-benzoquinone (ABQ) is a yellowish-brown, crystalline compound that is commonly used in scientific research. It is a derivative of benzoquinone, which is a naturally occurring compound found in various plants and animals. ABQ has been studied extensively due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
2-Acetyl-1,4-benzoquinone undergoes redox reactions, which involve the transfer of electrons between molecules. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. 2-Acetyl-1,4-benzoquinone has been shown to react with various compounds, including amino acids, nucleotides, and proteins.
Effets Biochimiques Et Physiologiques
2-Acetyl-1,4-benzoquinone has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 2-Acetyl-1,4-benzoquinone has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-1,4-benzoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, 2-Acetyl-1,4-benzoquinone can be difficult to handle due to its tendency to form crystals, which can make it difficult to dissolve in solvents. Additionally, 2-Acetyl-1,4-benzoquinone can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Acetyl-1,4-benzoquinone. One area of interest is the development of new synthetic methods for 2-Acetyl-1,4-benzoquinone that are more efficient and environmentally friendly. Another area of interest is the study of 2-Acetyl-1,4-benzoquinone's potential applications in the field of electrochemistry, particularly in the development of new batteries and fuel cells. Additionally, 2-Acetyl-1,4-benzoquinone's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
2-Acetyl-1,4-benzoquinone can be synthesized through the oxidation of p-anisidine using potassium permanganate. The reaction is carried out in a mixture of water and ethanol and requires careful control of the reaction conditions to achieve high yields.
Applications De Recherche Scientifique
2-Acetyl-1,4-benzoquinone has been widely used in scientific research due to its ability to undergo redox reactions. It has been studied for its potential applications in the fields of electrochemistry, materials science, and organic synthesis. 2-Acetyl-1,4-benzoquinone has also been used as a model compound for studying the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
1125-55-9 |
|---|---|
Nom du produit |
2-Acetyl-1,4-benzoquinone |
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-acetylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3 |
Clé InChI |
WWHDFTWNMBCRIK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
SMILES canonique |
CC(=O)C1=CC(=O)C=CC1=O |
Synonymes |
2-Acetyl-1,4-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
